Ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate
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Overview
Description
3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is a chemical compound with the molecular formula C12H8BrCl2NO2 and a molecular weight of 349.01 . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine, chlorine, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester typically involves the esterification of 3-quinolinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The bromine and chlorine substituents are introduced through halogenation reactions, where the quinoline ring is treated with bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the removal of halogen substituents, resulting in different quinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups replacing the bromine and chlorine atoms.
Scientific Research Applications
3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is used in several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 8-Bromoquinoline-3-carboxylic acid
- 6-Bromoquinoline-3-carboxylic acid
- 7-Methoxyquinoline-3-carboxylic acid
Uniqueness
3-Quinolinecarboxylic acid, 8-bromo-4,6-dichloro-, ethyl ester is unique due to its specific combination of bromine, chlorine, and ethyl ester substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H8BrCl2NO2 |
---|---|
Molecular Weight |
349.00 g/mol |
IUPAC Name |
ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(14)4-9(11)13/h3-5H,2H2,1H3 |
InChI Key |
SLJZCZQQZXQWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Br |
Origin of Product |
United States |
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